molecular formula C17H12Br2I2N2O3 B11094145 3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide

3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B11094145
M. Wt: 705.9 g/mol
InChI Key: BVHXHZVIKAXXPZ-GZIVZEMBSA-N
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Description

N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the formation of the core benzohydrazide structure, followed by the introduction of allyloxy, diiodo, and dibromo substituents through various halogenation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the production process. Optimization of reaction parameters and the use of environmentally benign reagents are also considered to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds

Scientific Research Applications

N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anticancer and antimicrobial properties.

    Medicine: Research focuses on its potential as a drug candidate or a diagnostic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s halogen atoms and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{[4-(METHOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE
  • N’~1~-{[4-(ETHOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE

Uniqueness

N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy and ethoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H12Br2I2N2O3

Molecular Weight

705.9 g/mol

IUPAC Name

3,5-dibromo-N-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C17H12Br2I2N2O3/c1-2-3-26-16-13(20)4-9(5-14(16)21)8-22-23-17(25)11-6-10(18)7-12(19)15(11)24/h2,4-8,24H,1,3H2,(H,23,25)/b22-8+

InChI Key

BVHXHZVIKAXXPZ-GZIVZEMBSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1I)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)I

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)I

Origin of Product

United States

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